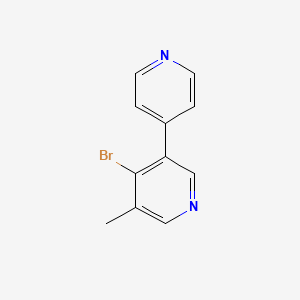
4-Bromo-3-methyl-5-pyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methyl-5-pyridin-4-ylpyridine is a heterocyclic aromatic compound that contains both bromine and methyl substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-5-pyridin-4-ylpyridine typically involves the bromination of 3-methyl-5-pyridin-4-ylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methyl-5-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 4-azido-3-methyl-5-pyridin-4-ylpyridine, 4-thio-3-methyl-5-pyridin-4-ylpyridine, and 4-alkoxy-3-methyl-5-pyridin-4-ylpyridine.
Oxidation Reactions: Products include 4-bromo-3-carboxy-5-pyridin-4-ylpyridine and 4-bromo-3-formyl-5-pyridin-4-ylpyridine.
Reduction Reactions: Products include 4-bromo-3-methyl-5-piperidin-4-ylpyridine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methyl-5-pyridin-4-ylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methyl-5-pyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but with the methyl group at the 2-position.
3-Bromo-5-methylpyridine: Similar structure but with the bromine and methyl groups at different positions.
4-Chloro-3-methyl-5-pyridin-4-ylpyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-methyl-5-pyridin-4-ylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This unique arrangement can result in distinct chemical and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C11H9BrN2 |
|---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
4-bromo-3-methyl-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c1-8-6-14-7-10(11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 |
InChI-Schlüssel |
MMQLZKINCRRXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1Br)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
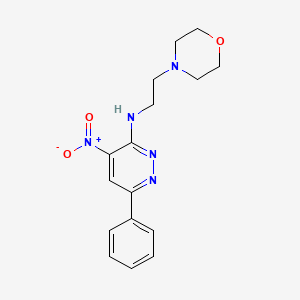
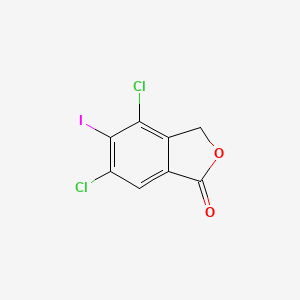
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
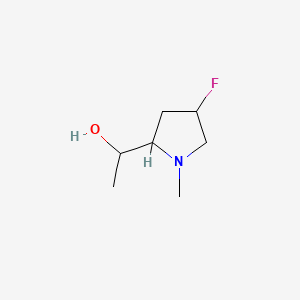
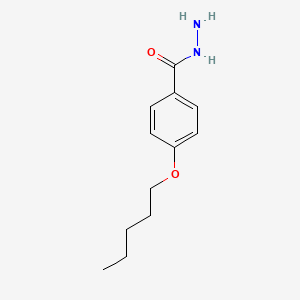
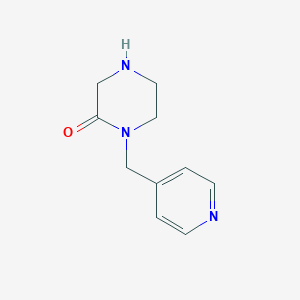
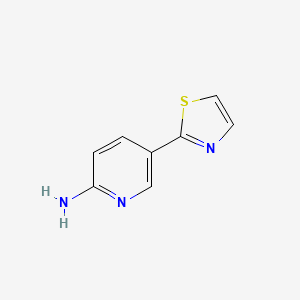
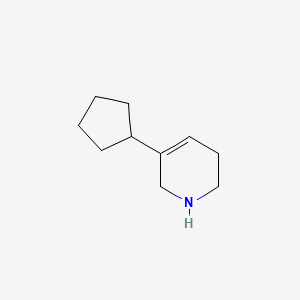
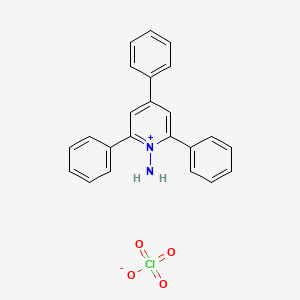
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)

